molecular formula C8H13O4- B14634062 5-Oxo-5-[(propan-2-yl)oxy]pentanoate CAS No. 53594-71-1

5-Oxo-5-[(propan-2-yl)oxy]pentanoate

Cat. No.: B14634062
CAS No.: 53594-71-1
M. Wt: 173.19 g/mol
InChI Key: WLLKMXDVHBTBDU-UHFFFAOYSA-M
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Description

Pentanedioic acid, 1-(1-methylethyl) ester, also known as isopropyl glutarate, is an organic compound with the molecular formula C8H14O4. It is an ester derived from pentanedioic acid (glutaric acid) and isopropanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentanedioic acid, 1-(1-methylethyl) ester can be synthesized through the esterification of pentanedioic acid with isopropanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In industrial settings, the production of pentanedioic acid, 1-(1-methylethyl) ester involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Continuous flow reactors and advanced separation techniques are often employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Pentanedioic acid, 1-(1-methylethyl) ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to pentanedioic acid and isopropanol in the presence of water and an acid or base catalyst.

    Transesterification: It can react with other alcohols to form different esters through transesterification reactions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and acid or base catalysts.

    Reduction: Reducing agents like LiAlH4.

Major Products Formed

    Hydrolysis: Pentanedioic acid and isopropanol.

    Transesterification: Different esters depending on the alcohol used.

    Reduction: Corresponding alcohols.

Scientific Research Applications

Pentanedioic acid, 1-(1-methylethyl) ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.

    Biology: Employed in biochemical studies to investigate ester hydrolysis and enzyme activity.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the manufacture of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of pentanedioic acid, 1-(1-methylethyl) ester involves its interaction with specific molecular targets and pathways. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water molecules, facilitated by acid or base catalysts. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydride ions from reducing agents.

Comparison with Similar Compounds

Similar Compounds

    Pentanedioic acid, diethyl ester: Another ester of pentanedioic acid, but with ethyl groups instead of isopropyl groups.

    Ethyl acetate: A simple ester with a similar ester functional group but derived from acetic acid and ethanol.

    Methyl butyrate: An ester with a similar structure but derived from butyric acid and methanol.

Uniqueness

Pentanedioic acid, 1-(1-methylethyl) ester is unique due to its specific esterification with isopropanol, which imparts distinct physical and chemical properties compared to other esters. Its applications in various fields, such as drug delivery and polymer production, highlight its versatility and importance in scientific research and industrial processes.

Properties

CAS No.

53594-71-1

Molecular Formula

C8H13O4-

Molecular Weight

173.19 g/mol

IUPAC Name

5-oxo-5-propan-2-yloxypentanoate

InChI

InChI=1S/C8H14O4/c1-6(2)12-8(11)5-3-4-7(9)10/h6H,3-5H2,1-2H3,(H,9,10)/p-1

InChI Key

WLLKMXDVHBTBDU-UHFFFAOYSA-M

Canonical SMILES

CC(C)OC(=O)CCCC(=O)[O-]

Origin of Product

United States

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